REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.S(Cl)([Cl:12])(=O)=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][Cl:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
1
|
Quantity
|
20.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
thermocouple, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
nitrogen line, heating mantle, condenser and caustic scrubber
|
Type
|
CUSTOM
|
Details
|
to absorb acidic gases (SO2 and HCl)
|
Type
|
ADDITION
|
Details
|
A catalytic amount of pyridine (3 mL) was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was gently refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting red solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
quickly filtered through glass wool
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |